molecular formula C22H20ClN3O2S2 B4933467 N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea

N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea

Cat. No. B4933467
M. Wt: 458.0 g/mol
InChI Key: KSIRKOCXDJXVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea, also known as CQTS, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CQTS is a thiourea derivative that has been synthesized using a unique method and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea involves the binding of the compound to the active site of the enzyme, which leads to the inhibition of its activity. This inhibition occurs due to the formation of a stable complex between N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea and the enzyme, which prevents the substrate from binding to the enzyme and undergoing catalysis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea in lab experiments is its potency and specificity towards a range of enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new anti-inflammatory and antitumor agents. Additionally, N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea may also have potential applications in the field of agriculture, where it may be used as a pesticide or herbicide.
Conclusion:
In conclusion, N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is a novel chemical compound that has shown promising results in various scientific research studies. Its potent inhibitory activity against a range of enzymes makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. While there are limitations to its use, the potential applications of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea in the development of new drugs and agricultural products make it an exciting area of research for the future.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea involves the reaction of 3-chloroaniline with 3,4-dihydroquinoline-2(1H)-thione in the presence of potassium carbonate and N,N-dimethylformamide. The resulting product is then subjected to a reaction with 4-chlorobenzenesulfonyl chloride, which leads to the formation of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea. The synthesis of N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea is a relatively simple process and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This makes N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea a valuable tool for studying the biochemical and physiological effects of these enzymes.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S2/c23-17-7-3-8-19(15-17)25-22(29)24-18-10-12-20(13-11-18)30(27,28)26-14-4-6-16-5-1-2-9-21(16)26/h1-3,5,7-13,15H,4,6,14H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRKOCXDJXVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.